

A Comprehensive Technical Guide to 2,4,5-Trimethoxybenzaldehyde (CAS: 4460-86-0)

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Compound of Interest

Compound Name: 2,4,5-Trimethoxybenzaldehyde

Cat. No.: B179766

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzaldehyde (CAS Number: 4460-86-0), also known as asaronaldehyde, is a substituted benzaldehyde derivative that serves as a crucial organic intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^{[1][2]} Its versatile chemical structure makes it a valuable building block for complex molecules foundational to numerous medications.^[1] Beyond its role as a synthesis intermediate, **2,4,5-Trimethoxybenzaldehyde** exhibits a range of notable biological activities, including anti-adipogenic, anti-inflammatory, and anticancer potential, making it a compound of significant interest in drug discovery and development.^{[3][4]} This guide provides an in-depth overview of its properties, synthesis, biological mechanisms, and applications for the scientific community.

Physicochemical and Spectral Data

2,4,5-Trimethoxybenzaldehyde is typically a white to light beige or cream-colored fine crystalline powder. Its key physicochemical properties are summarized below for reference.

Table 1: Physicochemical Properties of 2,4,5-Trimethoxybenzaldehyde

Property	Value	Reference(s)
CAS Number	4460-86-0	
Molecular Formula	C ₁₀ H ₁₂ O ₄	
Molecular Weight	196.20 g/mol	
IUPAC Name	2,4,5-trimethoxybenzaldehyde	
Synonyms	Asaronaldehyde, Asaraldehyde, Azarylaldehyde	
Appearance	White to light beige/cream fine crystalline powder	
Melting Point	111 - 115 °C	
Boiling Point	140 °C @ 4 mmHg	
Density	~1.133 g/cm ³	
Solubility	Insoluble in water; Soluble in ether, dioxane; Slightly soluble in chloroform, ethyl acetate, methanol.	

Table 2: Spectroscopic Data Summary

Spectroscopy Type	Availability
¹ H NMR	Spectrum data available in public databases.
¹³ C NMR	Spectrum data available in public databases.
Mass Spectrometry (MS)	Spectrum data available in public databases.
Infrared (IR)	Spectrum data available in public databases.

Synthesis and Experimental Protocols

2,4,5-Trimethoxybenzaldehyde is a key intermediate in pharmaceutical synthesis. One documented method for its preparation is through the ozonolysis of asarone, a primary

component of calamus oil.

Experimental Protocol: Synthesis from Calamus Oil via Ozonolysis

This protocol details the oxidation of asarone present in calamus oil to yield **2,4,5-trimethoxybenzaldehyde**.

Materials:

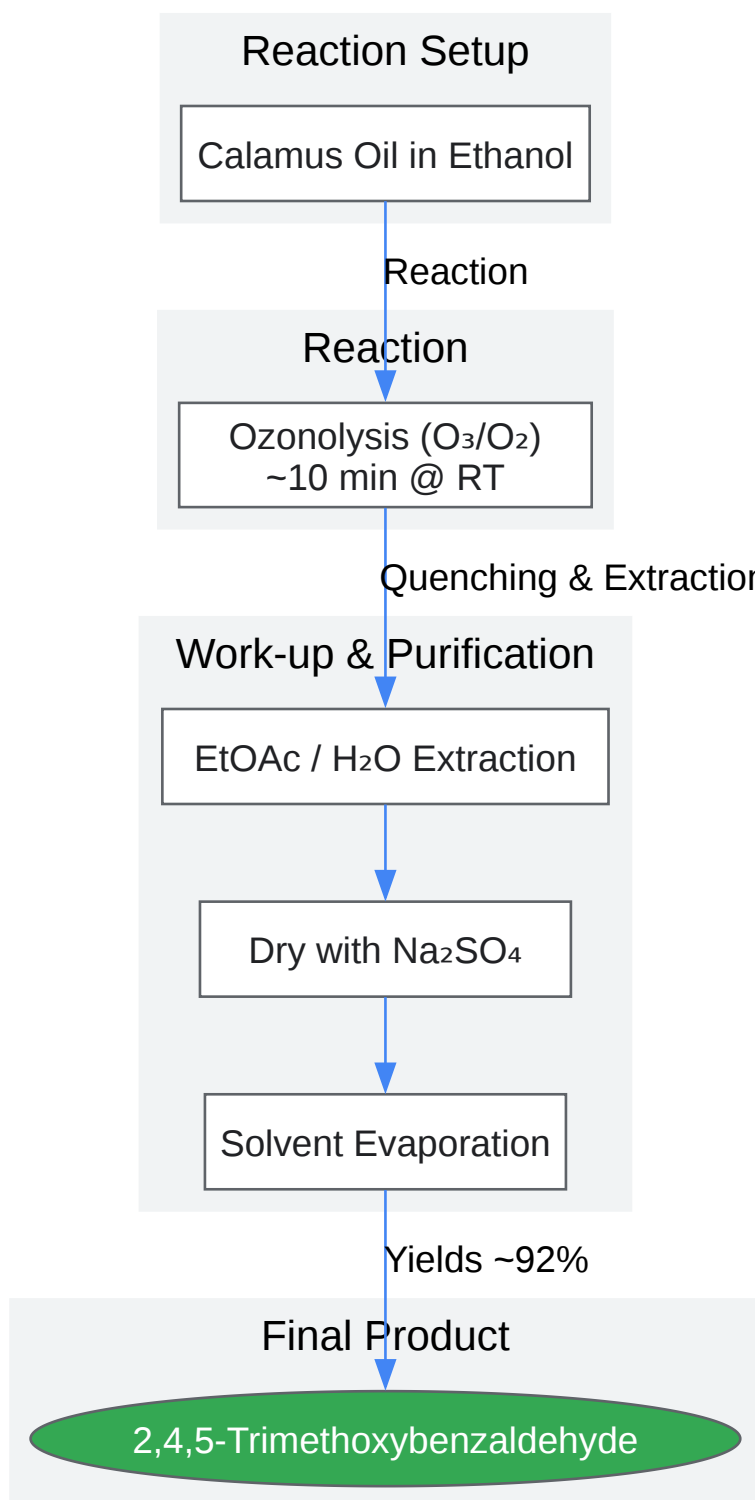
- Calamus oil (containing α -asarone)
- Ethanol
- Ethyl acetate (EtOAc)
- Deionized water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ozone generator
- 25 mL two-neck Schlenk flask
- Magnetic stirrer and stir bar

Procedure:

- Add 5 g (approx. 24 mmol) of calamus oil to a 25 mL two-neck Schlenk flask containing a magnetic stir bar.
- Dissolve the oil in 5 mL of ethanol.
- Bubble ozone (O_3/O_2) generated from an ozone machine through the solution at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (asarone) is consumed. The reaction is typically complete within 10 minutes.

- Upon completion, add 5 mL of ethyl acetate to the reaction mixture.
- Perform a liquid-liquid extraction by washing the organic mixture three times with 2.5 mL of deionized water to remove any water-soluble impurities.
- Separate the organic layer and dry it over anhydrous sodium sulfate (Na_2SO_4).
- Filter the solution to remove the drying agent.
- Evaporate the solvent under reduced pressure to yield the final product, **2,4,5-trimethoxybenzaldehyde**, as a pale brown solid. The reported yield for this method is approximately 92%.

Synthesis Workflow of 2,4,5-Trimethoxybenzaldehyde



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Synthesis workflow from Calamus oil.

Biological Activity and Mechanisms of Action

2,4,5-Trimethoxybenzaldehyde has been investigated for several biological activities, with its anti-adipogenic and anti-inflammatory properties being the most characterized.

Table 3: Summary of Biological Activities

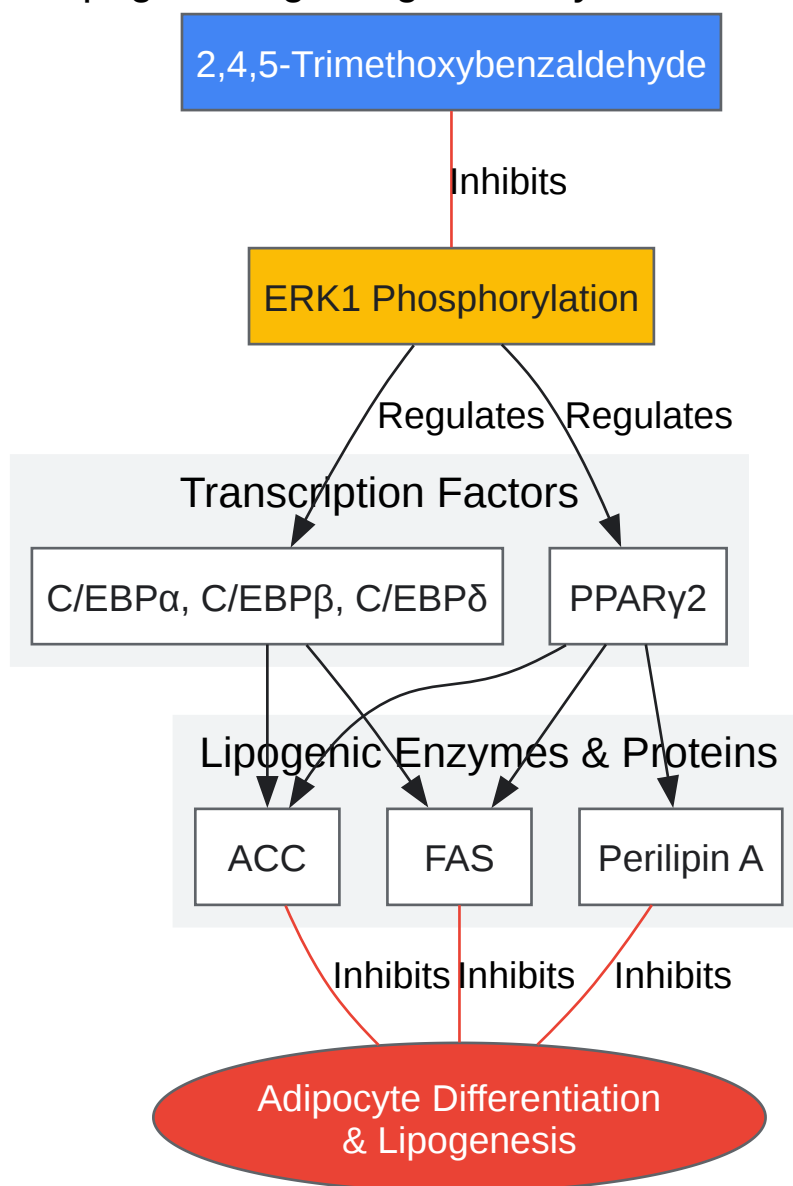
Activity	Target/Mechanism	Key Findings	Reference(s)
Anti-Adipogenic	Regulation of ERK1 phosphorylation	Suppresses differentiation of preadipocytes into adipocytes; downregulates C/EBP α / β / δ , PPAR γ 2, ACC, and FAS.	
Anti-Inflammatory	Cyclooxygenase-2 (COX-2)	Acts as a selective COX-2 inhibitor.	
Anticancer	Tubulin polymerization	Serves as a precursor for stilbene and hydrostilbene derivatives that inhibit tubulin.	
Antiviral	HIV Reverse Transcriptase (HIV-RT)	Used in the synthesis of HIV-RT inhibitors.	
Antifungal	Candida albicans growth	Exhibits inhibitory activity against C. albicans.	

Anti-Adipogenic Signaling Pathway

Studies have shown that **2,4,5-Trimethoxybenzaldehyde** suppresses the differentiation of preadipocytes into mature adipocytes at a concentration of 0.5 mM. The primary mechanism involves the regulation of the extracellular signal-regulated kinase (ERK) signaling pathway. Treatment with the compound was found to suppress the phosphorylation of ERK1 during the

initial stages of adipogenesis. This modulation leads to the downstream downregulation of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBP α , β , and δ) and peroxisome proliferator-activated receptor gamma (PPAR γ 2). The reduced expression of these transcription factors subsequently decreases the levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), as well as the lipid droplet protein perilipin A, ultimately inhibiting fat accumulation.

Anti-Adipogenic Signaling Pathway of 2,4,5-TMBA



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Inhibitory pathway of adipogenesis by 2,4,5-TMBA.

Safety and Handling

2,4,5-Trimethoxybenzaldehyde is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) should be used during handling.

Table 4: GHS Hazard Information

Category	Information	Reference(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling and Storage:

- Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area and prevent dust formation. Do not eat, drink, or smoke when using this product.

- **Storage:** Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and in a dark place.
- **First Aid:** In case of inhalation, move to fresh air. If on skin, wash with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes. If swallowed, rinse mouth and call a poison center or doctor.

Conclusion

2,4,5-Trimethoxybenzaldehyde is a compound with significant utility in both synthetic chemistry and pharmacology. Its role as a precursor for anticancer and antiviral agents, combined with its intrinsic biological activities as a selective COX-2 inhibitor and a potent anti-adipogenic agent, positions it as a valuable molecule for further investigation. For researchers in drug development, it represents a promising scaffold for designing novel therapeutics targeting inflammation, obesity, and metabolic disorders. Proper adherence to safety protocols is essential when handling this compound.

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